molecular formula C11H14N2O2 B1465703 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid CAS No. 1275694-90-0

2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid

Cat. No. B1465703
CAS RN: 1275694-90-0
M. Wt: 206.24 g/mol
InChI Key: RRORMRIOTRAKRM-UHFFFAOYSA-N
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Description

2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid are not detailed in the literature, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .

Scientific Research Applications

Synthesis and Structural Studies

The compound 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid and its derivatives play a crucial role in the synthesis and structural analysis of complex chemical structures. For instance, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including those similar to the target compound, have been synthesized and structurally investigated, emphasizing their coordination to metal centers and impact on photophysical properties and ligand conformations (Tzimopoulos et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, the carboxylic acid-pyridine supramolecular synthon has been analyzed in the crystal structures of various heterocyclic acids. These structures are crucial for understanding molecular features and designing future crystal engineering strategies, indicating the importance of compounds like 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid in crystallography and molecular design (Vishweshwar et al., 2002).

Coordination Chemistry and Photophysical Studies

The compound also finds application in coordination chemistry and photophysical studies. Pyridine-carboxylate ligands, similar to the target compound, have been used as spacers in CuI metallacycles, illustrating their role in forming complex structures with specific photophysical properties (Wu et al., 2015).

Analytical Chemistry

In analytical chemistry, derivatization reagents for carboxylic acids, similar to the compound , have been studied for their selectivity and sensitivity, indicating the compound's potential application in high-performance liquid chromatography and electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Future Directions

The pyrrolidine ring, a key feature of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research could focus on exploring the potential of this compound in drug discovery and development.

properties

IUPAC Name

2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-3-5-13(7-8)10-6-9(11(14)15)2-4-12-10/h2,4,6,8H,3,5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRORMRIOTRAKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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